molecular formula C14H15ClN2O B7359284 1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one

1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one

Cat. No. B7359284
M. Wt: 262.73 g/mol
InChI Key: IIQCWKJYWVASPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one, commonly known as CP-544, 242, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

CP-544, 242 acts as a partial agonist at the 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. It has been suggested that the anxiolytic and antidepressant effects of CP-544, 242 are mediated through the activation of the 5-HT1A receptor in the prefrontal cortex and hippocampus.
Biochemical and Physiological Effects:
CP-544, 242 has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, which is believed to contribute to its anxiolytic and antidepressant effects. It has also been found to enhance the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

CP-544, 242 has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor, its anxiolytic and antidepressant effects, and its potential applications in various fields. However, there are also limitations, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on CP-544, 242, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of anxiety and depression, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of CP-544, 242.

Synthesis Methods

CP-544, 242 can be synthesized through a multistep process that involves the reaction of 3-chlorophenylpiperazine with propargyl bromide in the presence of a base, followed by the reaction with 2-bromoacetophenone. The final product is obtained through purification and isolation steps.

Scientific Research Applications

CP-544, 242 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. CP-544, 242 has also been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-2-4-14(18)17-9-7-16(8-10-17)13-6-3-5-12(15)11-13/h3,5-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQCWKJYWVASPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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